Viral 2C protein inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has demonstrated efficacy against multiple strains of enteroviruses, including enterovirus D68, enterovirus A71, and coxsackievirus B3, with effective concentration values ranging from 0.1 to 3.6 micromolar . It exhibits relatively low cytotoxicity and a high selectivity index, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of viral 2C protein inhibitor 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its antiviral properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.
Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety. The production process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Viral 2C protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced antiviral activity .
Scientific Research Applications
Viral 2C protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of antiviral agents.
Biology: Investigated for its role in inhibiting viral replication and its interaction with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating enterovirus infections, including severe cases such as encephalitis and myocarditis.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research
Mechanism of Action
The mechanism of action of viral 2C protein inhibitor 1 involves targeting the viral 2C protein, which is an ATPase and helicase essential for viral replication. The compound binds to the 2C protein, inhibiting its ATPase activity and preventing the conformational changes required for viral RNA replication. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication and the reduction of viral load .
Comparison with Similar Compounds
Viral 2C protein inhibitor 1 is unique in its broad-spectrum antiviral activity and low cytotoxicity. Similar compounds include:
Guanidine Hydrochloride: An early antiviral agent targeting the 2C protein but with higher cytotoxicity.
HBB (1-Hexyl-3,7-dimethylxanthine): Another 2C protein inhibitor with limited spectrum and higher toxicity.
MRL-1237: A potent 2C protein inhibitor with a narrower spectrum of activity.
TBZE-029: A broad-spectrum 2C protein inhibitor with moderate efficacy.
This compound stands out due to its high selectivity index and effectiveness against multiple enterovirus strains, making it a valuable candidate for further development and research .
Biological Activity
Viral 2C protein inhibitor 1 is a compound targeting the 2C protein of enteroviruses, which plays a crucial role in the viral replication cycle. This protein is highly conserved among various enterovirus species, making it an attractive target for antiviral drug development. The biological activity of this inhibitor has been the subject of extensive research, highlighting its potential as a therapeutic agent against enteroviral infections.
The 2C protein functions primarily as an ATPase and helicase, essential for viral RNA replication and morphogenesis. It interacts with host cellular components to form replication complexes and facilitates the restructuring of cellular membranes to support viral assembly. Inhibiting the 2C protein disrupts these processes, leading to reduced viral replication.
Key Functions of 2C Protein:
- ATPase Activity : Hydrolyzes ATP to provide energy for viral replication.
- Helicase Activity : Unwinds RNA structures during replication.
- Membrane Rearrangement : Modifies host cellular membranes to create replication organelles.
- Interference with Antiviral Responses : Disrupts host cell antiviral mechanisms, enhancing viral survival.
Inhibitory Compounds
Recent studies have identified several compounds that inhibit the activity of the 2C protein. These include:
Compound Name | Activity Level (EC50) | Target Virus | Mechanism of Action |
---|---|---|---|
Guanidine-HCl | ~100 μM | Enterovirus A71 (EV-A71) | Inhibits ATPase and helicase activities |
Metrifudil | Not specified | Coxsackievirus B3 (CVB3) | Disrupts RNA synthesis |
N6-benzyladenosine | Not specified | Various enteroviruses | Targets oligomerization domains |
TBZE-029 | Not specified | EV-D68 | Inhibits self-oligomerization |
These compounds have shown varying degrees of efficacy in vitro and in vivo, with some demonstrating potential for broader-spectrum antiviral activity against multiple enterovirus strains .
Case Studies
-
Guanidine-HCl :
- Study Findings : Demonstrated antiviral efficacy in models of EV-D68 infections despite low ex vivo potency. It was shown to inhibit negative-stranded RNA synthesis initiation .
- Clinical Relevance : Historically used in clinical settings, its mechanism involves targeting the 2C protein's ATPase activity.
- Metrifudil :
- N6-benzyladenosine and Analogues :
Structural Insights and Binding Characteristics
Recent structural studies have provided insights into how inhibitors interact with the 2C protein. For instance, docking studies revealed that certain compounds bind effectively to the ATPase active site, inhibiting its function:
- Binding Energy Range : The free energy of binding for various inhibitors ranged from −0.35 to −88.18 kcal/mol, indicating strong interactions with the target .
- Structural Similarities : The conformational similarities between different enteroviral 2C proteins suggest that inhibitors may have broad-spectrum potential .
Properties
Molecular Formula |
C19H18FN3O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |
InChI Key |
XALWLJHOPNVGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.